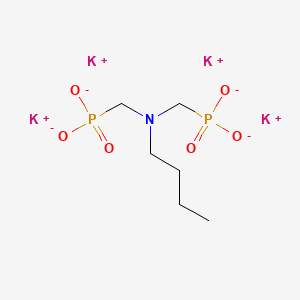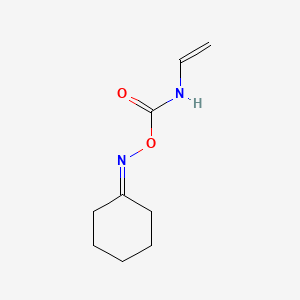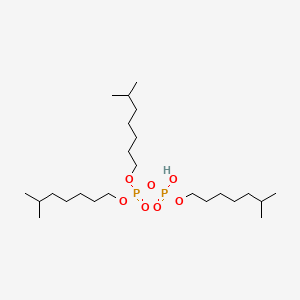
Diphosphoric acid, triisooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, triisooctyl ester, also known as triisooctyl pyrophosphate, is an organic compound with the molecular formula C24H51O7P2. It is a type of phosphate ester, which are compounds formed by the reaction of phosphoric acid with alcohols. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triisooctyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to maintain a steady production rate. The raw materials, including phosphoric acid and isooctyl alcohol, are fed into the reactor, where they undergo esterification in the presence of a catalyst. The resulting ester is then purified through distillation and other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, triisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and phosphoric acid in the presence of water. Acidic or basic conditions can catalyze this reaction.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Substitution: In substitution reactions, the ester group can be replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions
Major Products Formed
Hydrolysis: Isooctyl alcohol and phosphoric acid
Oxidation: Phosphoric acid derivatives
Substitution: New esters or other substituted products
Applications De Recherche Scientifique
Diphosphoric acid, triisooctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Industry: The ester is employed as a plasticizer in the production of polymers and as a flame retardant in materials science.
Mécanisme D'action
The mechanism of action of diphosphoric acid, triisooctyl ester involves its interaction with molecular targets through esterification and hydrolysis reactions. In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function. The esterification process allows it to form stable complexes with various molecules, enhancing their stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, triisooctyl ester
- Phosphonic acid, di-isooctyl ester
- Phosphoric acid, triethyl ester
Uniqueness
Diphosphoric acid, triisooctyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
70729-85-0 |
|---|---|
Formule moléculaire |
C24H52O7P2 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
[hydroxy(6-methylheptoxy)phosphoryl] bis(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-22(2)16-10-7-13-19-28-32(25,26)31-33(27,29-20-14-8-11-17-23(3)4)30-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3,(H,25,26) |
Clé InChI |
PHFVIWHCTOPZKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOP(=O)(O)OP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


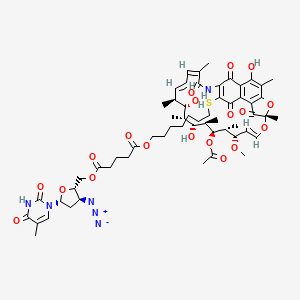
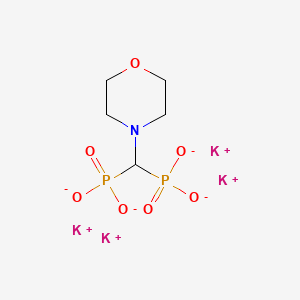
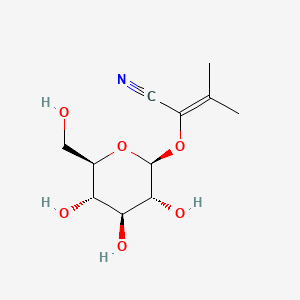

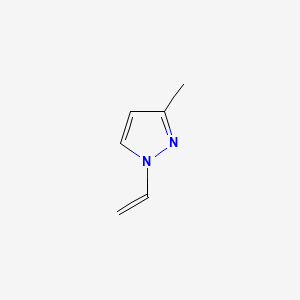
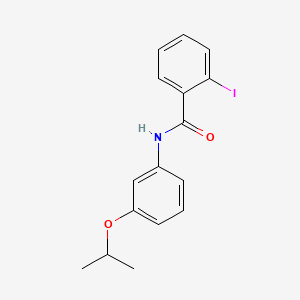
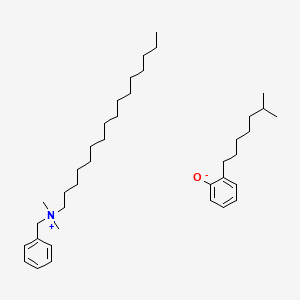
![N,N-Bis[[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]methyl]stearamide](/img/structure/B12674997.png)
